molecular formula C27H27N3O2S2 B5017267 N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B5017267
M. Wt: 489.7 g/mol
InChI Key: YYKIYRAZJLBRJE-UHFFFAOYSA-N
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Description

“N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide” is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the benzothiophene and thiophene moieties. Common reagents and conditions include:

    Quinoline synthesis: Friedländer synthesis or Skraup synthesis.

    Benzothiophene introduction: Palladium-catalyzed coupling reactions.

    Thiophene functionalization: Electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of efficient catalysts to speed up reactions.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, quinoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities due to its structural features.

Medicine

Medicinally, quinoline derivatives have been explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. This compound could be investigated for similar applications.

Industry

Industrially, such compounds can be used in the development of new materials, dyes, and pharmaceuticals. Their diverse reactivity makes them suitable for various applications.

Mechanism of Action

The mechanism of action of “N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide” would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, modulating their activity. This can involve:

    Binding to active sites: Inhibiting enzyme function.

    Interacting with receptors: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline N-oxide: An oxidized derivative with potential biological activity.

    Thiophene-quinoline hybrids: Compounds combining thiophene and quinoline moieties.

Uniqueness

“N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide” is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S2/c1-3-6-16-10-11-18-23(13-16)34-27(24(18)25(28)31)30-26(32)19-14-21(22-12-9-15(2)33-22)29-20-8-5-4-7-17(19)20/h4-5,7-9,12,14,16H,3,6,10-11,13H2,1-2H3,(H2,28,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKIYRAZJLBRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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